6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid 6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 929974-02-7
VCID: VC8153261
InChI: InChI=1S/C11H5BrF3NO2/c12-5-1-2-8-6(3-5)9(11(13,14)15)7(4-16-8)10(17)18/h1-4H,(H,17,18)
SMILES: C1=CC2=NC=C(C(=C2C=C1Br)C(F)(F)F)C(=O)O
Molecular Formula: C11H5BrF3NO2
Molecular Weight: 320.06 g/mol

6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid

CAS No.: 929974-02-7

Cat. No.: VC8153261

Molecular Formula: C11H5BrF3NO2

Molecular Weight: 320.06 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid - 929974-02-7

Specification

CAS No. 929974-02-7
Molecular Formula C11H5BrF3NO2
Molecular Weight 320.06 g/mol
IUPAC Name 6-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H5BrF3NO2/c12-5-1-2-8-6(3-5)9(11(13,14)15)7(4-16-8)10(17)18/h1-4H,(H,17,18)
Standard InChI Key MMSBVAJKLXXYKG-UHFFFAOYSA-N
SMILES C1=CC2=NC=C(C(=C2C=C1Br)C(F)(F)F)C(=O)O
Canonical SMILES C1=CC2=NC=C(C(=C2C=C1Br)C(F)(F)F)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The quinoline core of 6-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid consists of a bicyclic system fused from a benzene ring and a pyridine ring. Key substituents include:

  • A bromine atom at the 6-position, which enhances electrophilic reactivity and influences intermolecular interactions.

  • A trifluoromethyl group (-CF3_3) at the 4-position, contributing to metabolic stability and lipophilicity.

  • A carboxylic acid group (-COOH) at the 3-position, enabling hydrogen bonding and salt formation.

The IUPAC name is 6-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid, and its SMILES representation is C1=CC2=NC=C(C(=C2C=C1Br)C(F)(F)F)C(=O)O.

Physicochemical Data

PropertyValue
Molecular Weight320.06 g/mol
Molecular FormulaC11H5BrF3NO2\text{C}_{11}\text{H}_{5}\text{BrF}_{3}\text{NO}_{2}
CAS Number929974-02-7
XLogP33.2 (estimated)
Hydrogen Bond Donors1 (carboxylic acid -OH)
Hydrogen Bond Acceptors5 (2 carbonyl O, 1 pyridine N, 2 F)

The trifluoromethyl group increases the compound’s hydrophobicity (LogP=3.2\text{LogP} = 3.2), favoring membrane permeability.

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from simpler quinoline precursors:

  • Quinoline Core Formation: Cyclocondensation of aniline derivatives with glycerol or via Friedländer synthesis using 2-aminobenzaldehyde and ketones.

  • Bromination: Electrophilic aromatic substitution at the 6-position using bromine (Br2\text{Br}_2) or N \text{N}-bromosuccinimide (NBS) in acetic acid at 60–80°C .

  • Trifluoromethylation: Introduction of the -CF3_3 group via Ullmann coupling or radical trifluoromethylation using CF3I\text{CF}_3\text{I} and copper catalysts .

  • Carboxylic Acid Installation: Oxidation of a methyl group or hydrolysis of a nitrile intermediate.

Key Challenges: Competing bromination at alternative positions and over-oxidation during carboxylic acid formation require precise temperature control and catalyst selection .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance yield (reported up to 68%) and purity (>95%). Solvent systems such as dichloromethane or tetrahydrofuran (THF) are preferred for their compatibility with bromination and trifluoromethylation steps.

Biological and Pharmacological Applications

Anticancer Activity

Quinoline derivatives inhibit topoisomerase II and tubulin polymerization, mechanisms critical in cancer cell proliferation. While direct data on 6-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid are scarce, structurally related compounds (e.g., 6-bromo-4-hydroxyquinoline-3-carboxylic acid) show IC50_{50} values of 1.2–3.8 μM against breast cancer (MCF-7) and lung cancer (A549) cell lines . The trifluoromethyl group may enhance blood-brain barrier penetration, suggesting potential in treating glioblastoma.

Analytical Characterization

Spectroscopic Methods

  • 1^1H NMR (400 MHz, DMSO-d6d_6): Aromatic protons appear as doublets at δ 7.8–8.3 ppm, while the carboxylic acid proton resonates as a singlet at δ 13.1 ppm.

  • 13^{13}C NMR: The carbonyl carbon of the carboxylic acid group is observed at δ 167.5 ppm, and the CF3_3 carbon at δ 122.4 ppm (q, J=288HzJ = 288 \, \text{Hz}).

  • IR Spectroscopy: Strong absorption at 1705 cm1^{-1} (C=O stretch) and 650 cm1^{-1} (C-Br vibration).

Comparative Analysis with Analogous Compounds

Compound NameMolecular FormulaKey Activity
6-Bromo-4-hydroxyquinoline-3-carboxylic acidC10H6BrNO3\text{C}_{10}\text{H}_{6}\text{BrNO}_{3}Anticancer (IC50_{50} = 2.1 μM)
2-Bromo-6-(trifluoromethoxy)quinoline-3-carboxylic acidC11H5BrF3NO3\text{C}_{11}\text{H}_{5}\text{BrF}_{3}\text{NO}_{3}Antimicrobial (MIC = 6.25 μg/mL)

The 4-trifluoromethyl substitution in 6-bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid enhances metabolic stability compared to hydroxyl or methoxy analogs, extending plasma half-life in preclinical models .

Challenges and Future Directions

Current limitations include limited in vivo toxicity data and scalability issues in trifluoromethylation. Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying substituents to optimize efficacy.

  • Nanoparticle Delivery Systems: Improving bioavailability through liposomal encapsulation.

  • Green Chemistry Approaches: Developing solvent-free bromination protocols to reduce environmental impact .

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